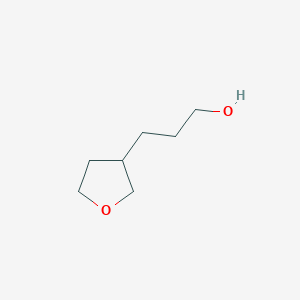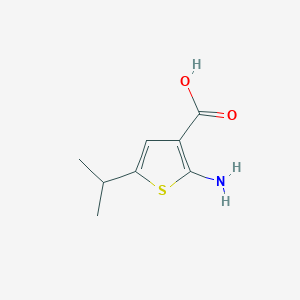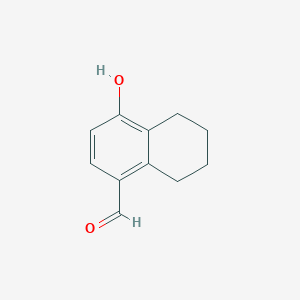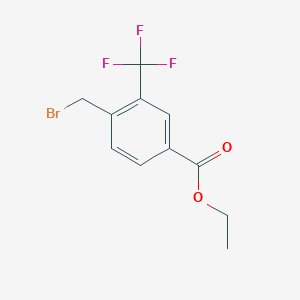
4-methyl-2-sulfanylpentanoic acid
概要
説明
4-Methyl-2-sulfanylpentanoic acid is an organic compound with the molecular formula C6H12O2S It is a derivative of pentanoic acid, characterized by the presence of a methyl group at the fourth position and a sulfanyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-sulfanylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of 2-sulfanylpentanoic acid with a methylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 4-methyl-2-sulfanyl-2-pentenoic acid, which can be synthesized from readily available starting materials. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon.
化学反応の分析
Types of Reactions: 4-Methyl-2-sulfanylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: 4-Methyl-2-sulfinylpentanoic acid, 4-methyl-2-sulfonylpentanoic acid.
Reduction: 4-Methyl-2-sulfanylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methyl-2-sulfanylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds are known to be effective.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-methyl-2-sulfanylpentanoic acid involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
類似化合物との比較
- 2-Sulfanylpentanoic acid
- 4-Methylpentanoic acid
- 2-Methyl-2-sulfanylpentanoic acid
Comparison: 4-Methyl-2-sulfanylpentanoic acid is unique due to the simultaneous presence of both a methyl and a sulfanyl group, which imparts distinct chemical and biological properties. Compared to 2-sulfanylpentanoic acid, the additional methyl group in this compound can influence its reactivity and interaction with biological targets. Similarly, the presence of the sulfanyl group differentiates it from 4-methylpentanoic acid, providing additional sites for chemical modification and potential biological activity.
特性
分子式 |
C6H12O2S |
|---|---|
分子量 |
148.23 g/mol |
IUPAC名 |
4-methyl-2-sulfanylpentanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-4(2)3-5(9)6(7)8/h4-5,9H,3H2,1-2H3,(H,7,8) |
InChIキー |
VOKMUKPTVFXIMU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)O)S |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B8770862.png)
![3-Benzyl-5-chloro-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8770868.png)





